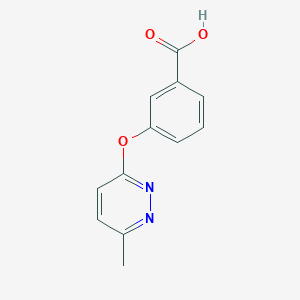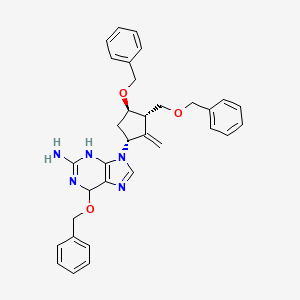
6-(Benzyloxy)-9-((1R,3S,4R)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-6,9-dihydro-1H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzyloxy)-9-((1R,3S,4R)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-6,9-dihydro-1H-purin-2-amine is a complex organic compound that belongs to the class of purine derivatives. Purine derivatives are known for their significant roles in biological systems, including their presence in nucleic acids and various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-9-((1R,3S,4R)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-6,9-dihydro-1H-purin-2-amine typically involves multiple steps, including the formation of the purine core and the introduction of benzyloxy groups. Common synthetic routes may involve:
Formation of the Purine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Benzyloxy Groups: This step may involve nucleophilic substitution reactions using benzyl alcohol or its derivatives under basic conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy groups, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions may target the purine core or the benzyloxy groups, potentially leading to the formation of simpler amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine core or the benzyloxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction may produce simpler amine compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology
In biological research, purine derivatives are often studied for their roles in cellular processes. This compound may be investigated for its potential interactions with nucleic acids or enzymes involved in purine metabolism.
Medicine
Purine derivatives have been explored for their therapeutic potential in treating various diseases, including cancer and viral infections. This compound may be evaluated for its pharmacological properties and potential as a drug candidate.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and advanced coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-9-((1R,3S,4R)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-6,9-dihydro-1H-purin-2-amine likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzyloxy groups may enhance the compound’s binding affinity to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with significant biological roles.
Caffeine: A well-known stimulant that is also a purine derivative.
Theobromine: Another purine alkaloid found in cocoa and chocolate.
Uniqueness
The uniqueness of 6-(Benzyloxy)-9-((1R,3S,4R)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-6,9-dihydro-1H-purin-2-amine lies in its complex structure, which includes multiple benzyloxy groups and a methylenecyclopentyl moiety. This complexity may confer unique chemical and biological properties, distinguishing it from simpler purine derivatives.
Properties
Molecular Formula |
C33H35N5O3 |
|---|---|
Molecular Weight |
549.7 g/mol |
IUPAC Name |
9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxy-3,6-dihydropurin-2-amine |
InChI |
InChI=1S/C33H35N5O3/c1-23-27(21-39-18-24-11-5-2-6-12-24)29(40-19-25-13-7-3-8-14-25)17-28(23)38-22-35-30-31(38)36-33(34)37-32(30)41-20-26-15-9-4-10-16-26/h2-16,22,27-29,32H,1,17-21H2,(H3,34,36,37)/t27-,28-,29-,32?/m1/s1 |
InChI Key |
ITGJKLSIDJDAEP-CWQCAHLGSA-N |
Isomeric SMILES |
C=C1[C@@H](C[C@H]([C@@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4NC(=NC5OCC6=CC=CC=C6)N |
Canonical SMILES |
C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4NC(=NC5OCC6=CC=CC=C6)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


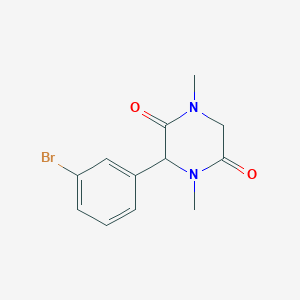
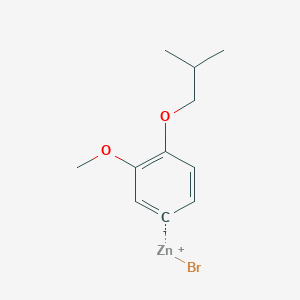
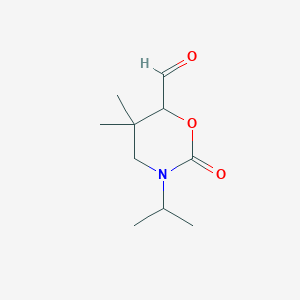
![Ethyl (1S,5R,6S)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14887785.png)
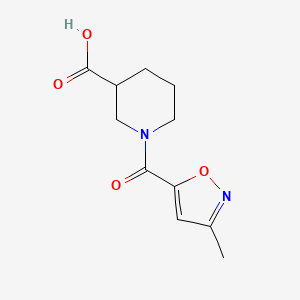
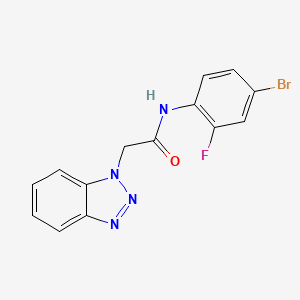
![tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14887815.png)
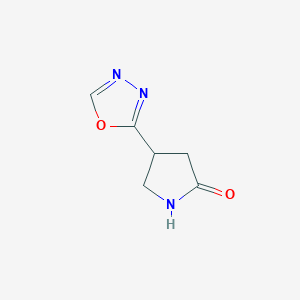
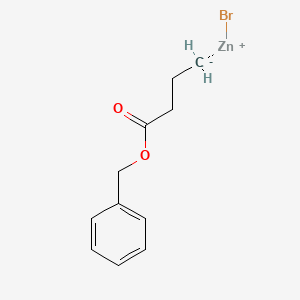
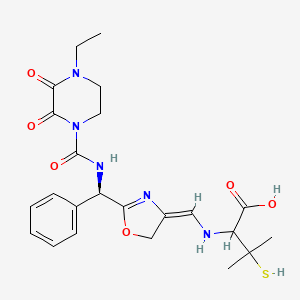
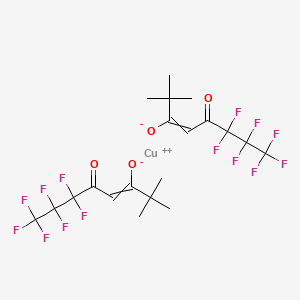
![6-Phenoxy-2-azaspiro[3.3]heptane](/img/structure/B14887839.png)
![8-Methoxy-3-(2-(piperidin-1-yl)ethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14887846.png)
